
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone, also known as Modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a Schedule IV drug in the United States and is available only with a prescription. It is a racemic compound that is composed of two enantiomers, R-modafinil and S-modafinil.
Mécanisme D'action
The exact mechanism of action of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone is not fully understood. It is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone may also enhance the activity of orexin neurons in the hypothalamus, which play a key role in regulating wakefulness and sleep.
Biochemical and physiological effects:
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has been shown to have a number of biochemical and physiological effects. It increases alertness, reduces fatigue, and improves cognitive function. It also increases heart rate and blood pressure, although these effects are generally mild and transient. (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has a relatively long half-life, with a duration of action of 10-12 hours.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has a number of advantages as a research tool. It is well-tolerated and has a low risk of side effects, making it suitable for use in healthy individuals as well as in patient populations. It has been shown to improve cognitive function and may be useful in studying the neural mechanisms underlying cognitive processes such as attention, memory, and decision-making. However, there are also some limitations to the use of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone in research. It can be difficult to blind participants to the effects of the drug, as it has a distinct subjective experience. Additionally, the effects of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone may be influenced by individual differences in genetics, age, and other factors.
Orientations Futures
There are a number of potential future directions for research on (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone. Some possible areas of investigation include:
- The effects of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone on brain connectivity and network function.
- The use of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone as a treatment for cognitive impairments in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
- The effects of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone on social cognition and empathy.
- The use of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone as a cognitive enhancer in healthy individuals, and the potential ethical implications of such use.
- The development of new compounds based on the structure of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone, with improved efficacy and fewer side effects.
In conclusion, (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone is a wakefulness-promoting agent that has been extensively studied for its effects on cognitive function, mood, and alertness. It has a number of advantages as a research tool, including its well-tolerated nature and low risk of side effects. There are also a number of potential future directions for research on (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone, including investigating its effects on brain connectivity, social cognition, and the development of new compounds based on its structure.
Méthodes De Synthèse
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone was first synthesized in the 1970s by Michel Jouvet and his team at Lafon Laboratories in France. The synthesis method involves the reaction of 2-[(diphenylmethyl)sulfinyl]acetamide with hydrazine to form the hydrazone, which is then reacted with 2-ethylbenzoyl chloride to form (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone.
Applications De Recherche Scientifique
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its effects on cognitive function, mood, and alertness. It has been found to improve working memory, attention, and executive function in healthy individuals, as well as in those with cognitive impairments such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential as a treatment for depression, anxiety, and addiction.
Propriétés
IUPAC Name |
(2-ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-17(16)12-8-4-3-7-11(12)13(15)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIUIQVHRLOTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)


![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

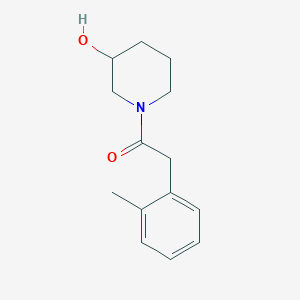

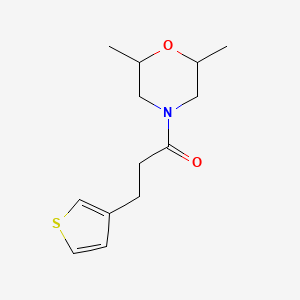
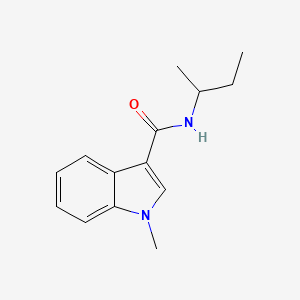
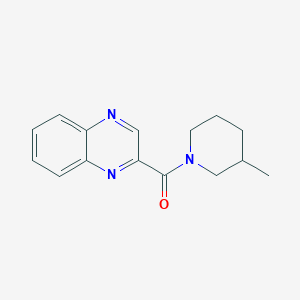
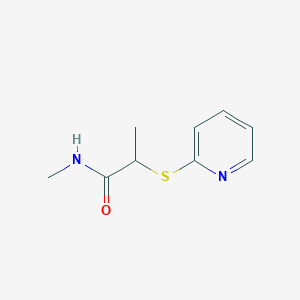

![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)